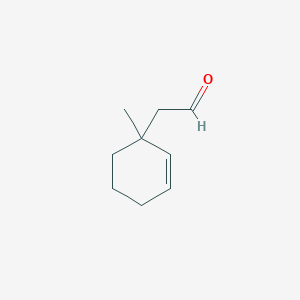
(1-Methylcyclohex-2-en-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylcyclohex-2-en-1-yl)acetaldehyde is an organic compound with the molecular formula C9H14O. It is a monoterpenoid aldehyde, characterized by a cyclohexene ring substituted with a methyl group and an acetaldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclohex-2-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexene with formaldehyde under acidic conditions. This reaction typically proceeds via an electrophilic addition mechanism, where the formaldehyde adds to the double bond of 1-methylcyclohexene, followed by rearrangement to form the desired aldehyde.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the catalytic oxidation of 1-methylcyclohexene using oxygen or air in the presence of a suitable catalyst, such as a transition metal complex. This method offers high yields and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylcyclohex-2-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: (1-Methylcyclohex-2-en-1-yl)acetic acid
Reduction: (1-Methylcyclohex-2-en-1-yl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1-Methylcyclohex-2-en-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1-Methylcyclohex-2-en-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2-methylcyclohexene
- 1-Methylcyclohex-2-en-1-ol
- 4-Acetyl-1-methylcyclohexene
Uniqueness
(1-Methylcyclohex-2-en-1-yl)acetaldehyde is unique due to its specific structure, which combines a cyclohexene ring with a methyl group and an acetaldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
60415-75-0 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-(1-methylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C9H14O/c1-9(7-8-10)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3 |
Clave InChI |
VCKDMPPDSAPZIU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
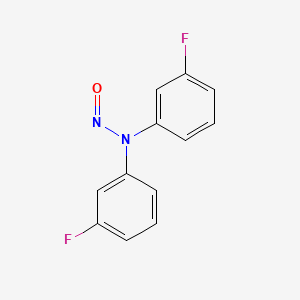
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
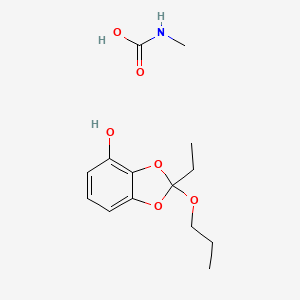
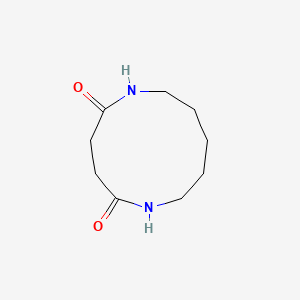
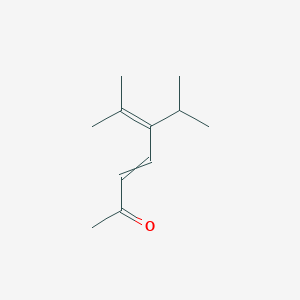
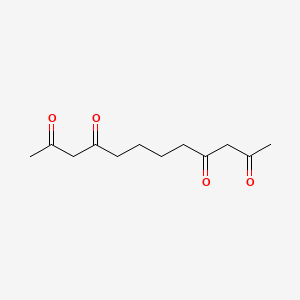
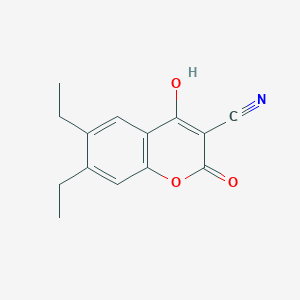
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)

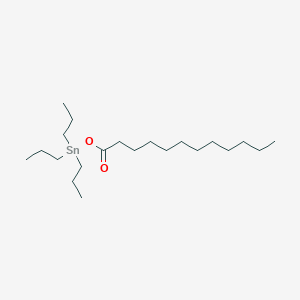
![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
